molecular formula C12H15N3 B3317132 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline CAS No. 956441-27-3

3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline

Cat. No.: B3317132
CAS No.: 956441-27-3
M. Wt: 201.27 g/mol
InChI Key: CFQRNXKPVQMHEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline (CAS 956441-27-3) is a chemical compound with the molecular formula C12H15N3 and a molecular weight of 201.27 g/mol . It belongs to a class of compounds featuring an aniline group linked to a 3,5-dimethylpyrazole moiety via a methylene bridge. This specific molecular architecture, which incorporates two distinct nitrogen-containing heterocycles, makes it a versatile and valuable intermediate in organic synthesis and medicinal chemistry research. The primary value of this compound lies in its dual functional groups; the aniline group serves as a handle for further derivatization, such as diazotization or amide formation, while the pyrazole ring is a well-known pharmacophore found in various biologically active molecules. While specific biological data for this compound is not widely reported in the available literature, its structure suggests potential utility as a key precursor in the development of pharmaceutical candidates, particularly in creating molecules that act on enzymatic targets. Researchers may also employ it in ligand design for metal-organic frameworks (MOFs) or catalytic systems, given the coordinating properties of the pyrazole nitrogen atoms . This product is intended for research applications only and is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(3,5-dimethylpyrazol-1-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-9-6-10(2)15(14-9)8-11-4-3-5-12(13)7-11/h3-7H,8,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFQRNXKPVQMHEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC(=CC=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 3,5 Dimethyl 1h Pyrazol 1 Yl Methyl Aniline and Its Derivatives

Direct Condensation Approaches

Direct condensation methods offer a straightforward route to N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl) substituted amines by forming the key bond in a single step from readily available starting materials.

A prominent direct condensation method involves the reaction of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with primary amines. This approach is advantageous as it begins with the hydroxymethyl derivative of the pyrazole (B372694), which can be prepared from 3,5-dimethylpyrazole (B48361) and formaldehyde. The subsequent reaction with a primary amine, such as aniline (B41778) or its derivatives, leads to the formation of the desired N-substituted product. This one-step process is an efficient way to introduce the pyrazolyl-methyl group onto an amino nitrogen. Research has shown that this condensation reaction is effective for a range of primary amines, yielding the corresponding N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amine derivatives researchgate.net.

The choice of solvent and reaction conditions plays a crucial role in the success of the condensation reaction. Acetonitrile (B52724) is a commonly employed polar aprotic solvent that facilitates the reaction, which is believed to proceed via a nucleophilic substitution (SN2) mechanism researchgate.net. In this mechanism, the hydroxyl group of (3,5-dimethyl-1H-pyrazol-1-yl)methanol is protonated or activated, making the methylene (B1212753) carbon more electrophilic. The primary amine then acts as a nucleophile, attacking the methylene carbon and displacing the activated hydroxyl group as a water molecule. The use of acetonitrile as a solvent helps to solvate the intermediates and facilitate the SN2 pathway. The reaction conditions, such as temperature and reaction time, are optimized to ensure high yields and minimize side reactions.

N-Alkylation Strategies

N-alkylation strategies provide an alternative and widely used approach to synthesize 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline and its derivatives. These methods typically involve the reaction of an aniline derivative with a pyrazole carrying a reactive methyl group.

A common N-alkylation strategy involves the use of a halomethylpyrazole, such as 1-(chloromethyl)-3,5-dimethyl-1H-pyrazole. This reactive intermediate can be synthesized from (3,5-dimethyl-1H-pyrazol-1-yl)methanol by treatment with a halogenating agent like thionyl chloride. The resulting 1-(chloromethyl)-3,5-dimethyl-1H-pyrazole is a potent electrophile that readily reacts with nucleophilic primary or secondary amines, including aniline and its derivatives. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the formation of the N-alkylated product.

A study on the synthesis of N,N-bis[3-(1,5-dimethylpyrazolyl)methyl]aniline demonstrated the use of 3-chloromethyl-1,5-dimethyl pyrazole, which was refluxed with aniline and sodium carbonate in acetonitrile to yield the desired product.

ReactantsReagentsSolventConditionsProductYield
Aniline, 3-chloromethyl-1,5-dimethyl pyrazoleSodium CarbonateAcetonitrileReflux, 3 hoursN,N-bis[3-(1,5-dimethylpyrazolyl)methyl]aniline69%

Table 1: Synthesis of a bis-substituted aniline derivative via N-alkylation.

In some cases, a multi-step sequence is employed to achieve the desired N-alkylation. This can involve the initial synthesis of the pyrazole ring followed by modifications to introduce a suitable leaving group on the methyl substituent, which is then displaced by the aniline derivative. For instance, 3,5-dimethylpyrazole can be treated with ethyl bromoacetate (B1195939) in the presence of a base, followed by reaction with hydrazine (B178648) hydrate (B1144303) to form an acetohydrazide intermediate. This intermediate can then be further modified and coupled with an aniline derivative.

One documented multi-step synthesis involves the reaction of 3,5-dimethyl pyrazole with ethyl bromoacetate and potassium carbonate in acetone, followed by treatment with hydrazine hydrate. The resulting 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide is then condensed with phthalic anhydride (B1165640) and subsequently alkylated tsijournals.com. While this specific sequence leads to phthalazine-diones, similar principles can be applied to design multi-step routes to N-alkylated anilines.

Derivatization and Functionalization Pathways

Once the core structure of this compound is synthesized, it can be further modified through various derivatization and functionalization reactions. The presence of the aniline moiety opens up a wide range of possibilities for chemical transformations.

The aniline ring is activated towards electrophilic aromatic substitution, allowing for the introduction of various functional groups at the ortho and para positions relative to the amino group byjus.com. Reactions such as halogenation, nitration, and sulfonation can be performed on the aniline ring, although the reaction conditions need to be carefully controlled to avoid side reactions due to the activating nature of the amino group byjus.com.

Furthermore, the amino group itself can be derivatized. For example, it can undergo condensation reactions with aldehydes or ketones to form Schiff bases (imines) smolecule.com. The amino group can also be acylated or participate in coupling reactions to form more complex structures. For instance, the synthesis of 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione was achieved from a derivative of the target compound, showcasing the potential for building more complex heterocyclic systems researchgate.net.

The derivatization of the pyrazole ring is also possible, though it is generally less reactive towards electrophilic substitution than the aniline ring.

Starting MaterialReaction TypeReagents/ConditionsProduct
AnilineHalogenationBromine water, room temperature2,4,6-tribromoaniline byjus.com
AnilineNitrationNitric acid, Sulfuric acidMixture of ortho, meta, and para-nitroaniline byjus.com
AnilineSulfonationSulfuric acid, heatSulphanilic acid byjus.com
4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]anilineCondensationAldehydes or ketonesImines smolecule.com

Table 2: Examples of Derivatization Reactions on the Aniline Moiety.

Synthesis of Related Pyrazole-Aniline Analogs (e.g., N,N-bis-substituted, substituted anilines)

The synthesis of analogs of this compound can be achieved through several routes, including the condensation of pyrazole precursors with various anilines or by modifying the aniline moiety.

One key strategy involves the synthesis of N,N-bis-substituted tripodal ligands. For example, the compound N,N-bis-(3-carbomethoxy-5-methylpyrazol-1-yl)methyl aniline is prepared through the condensation of two equivalents of N-hydroxymethyl-[3-carbomethoxy-5-methyl]-pyrazole with one equivalent of aniline. mdpi.com This reaction is typically conducted under mild conditions, such as stirring at room temperature for an extended period (e.g., one week) in an anhydrous solvent like acetonitrile, resulting in a good yield of the desired product. mdpi.com This method highlights a straightforward approach to creating more complex, multidentate ligands based on the pyrazole-aniline scaffold.

Another common method for generating analogs is through the reductive amination of a pyrazole aldehyde with a range of substituted anilines. nih.gov This process involves first synthesizing a pyrazole aldehyde intermediate. This intermediate can then be reacted with various anilines (R-NH₂) to form the target compounds. nih.gov Research has shown that this method is effective for both electron-rich and electron-deficient anilines, though yields may be lower for anilines with electron-donating substituents. nih.govresearchgate.net This versatility allows for the creation of a diverse library of pyrazole-aniline derivatives with different electronic properties.

Furthermore, pyrazole-aniline analogs can be synthesized directly from primary aromatic amines and β-dicarbonyl compounds. Aromatic amines, including those with both electron-donating and electron-withdrawing substituents, can be successfully reacted to form N-aryl pyrazoles in moderate to good yields (47-70%). acs.org

Table 1: Examples of Synthesized Pyrazole-Aniline Analogs

Compound NameStarting MaterialsMethodReference
N,N-bis-(3-carbomethoxy-5-methylpyrazol-1-yl)methyl anilineN-hydroxymethyl-[3-carbomethoxy-5-methyl]-pyrazole, AnilineCondensation mdpi.com
4-[4-(Anilinomethyl)-3-[3,5-bis(trifluoromethyl)phenyl]pyrazol-1-yl] benzoic acidPyrazole aldehyde intermediate, Substituted anilinesReductive Amination nih.gov
4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline4-(trifluoromethyl)aniline, 4-methylpyrazole, KOHC–F Activation mdpi.com
3,5-Dimethyl-1-phenyl-1H-pyrazoleAniline, 2,4-pentanedione, O-(4-nitrobenzoyl)hydroxylamineDirect Synthesis acs.org

Introduction of Additional Functional Groups (e.g., bromo-substituents, carboxylic acids)

The introduction of additional functional groups onto the pyrazole-aniline framework is crucial for modifying the compound's chemical properties and potential applications. Halogenation and the addition of carboxylic acid moieties are common modifications.

Bromo-Substituents: Bromine atoms can be introduced onto the pyrazole ring, a common strategy for creating intermediates for further functionalization. While specific synthetic details for bromo-derivatives of the parent compound are not extensively detailed in the provided context, a general and effective method for the bromination of pyrazole rings is the use of N-Bromosuccinimide (NBS). enamine.net This reagent allows for the regioselective bromination of the pyrazole core under mild conditions. enamine.net Commercially available analogs such as 3-((4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)aniline demonstrate the successful application of this functionalization. sigmaaldrich.com

Carboxylic Acids: Carboxylic acid groups can be incorporated into the pyrazole-aniline structure through several synthetic pathways. One approach is to use a starting material that already contains the desired functional group. For instance, the synthesis of 4-[3-[3,5-Bis(trifluoromethyl)phenyl]-4-[(4-isopropylanilino)methyl]pyrazol-1-yl] benzoic acid is achieved by using 4-hydrazinobenzoic acid in the initial pyrazole formation step. nih.gov This incorporates the carboxylic acid group onto the N-phenyl substituent of the pyrazole ring. nih.gov

Alternatively, a carboxylic acid group can be introduced onto the pyrazole ring itself. This often involves the synthesis of a pyrazole-3-carboxylic acid or pyrazole-5-carboxylic acid derivative. dergipark.org.trnih.gov These pyrazole carboxylic acids can be synthesized from precursors like 4-benzoyl-5-phenyl-2,3-furandione. dergipark.org.tr The resulting carboxylic acid can then be converted into a more reactive form, such as an acid chloride, to facilitate further reactions like esterification or amidation. dergipark.org.trresearchgate.net Hydrolysis of corresponding ester precursors under basic conditions is another common route to obtain the final pyrazole carboxylic acid. nih.gov

Table 2: Methods for Introducing Functional Groups

Functional GroupMethodReagents/PrecursorsReference
BromoDirect BrominationN-Bromosuccinimide (NBS) enamine.net
Carboxylic AcidUse of Functionalized Starting Material4-Hydrazinobenzoic acid nih.gov
Carboxylic AcidSynthesis from Precursor4-Benzoyl-5-phenyl-2,3-furandione dergipark.org.tr
Carboxylic AcidHydrolysis of EsterEster precursor, NaOH nih.gov

Purification and Yield Optimization Methodologies

The successful synthesis of this compound and its derivatives relies on effective purification techniques and optimized reaction conditions to maximize product yield.

Purification: Column chromatography is a frequently employed method for the purification of these compounds. mdpi.commdpi.com Different solvent systems can be used depending on the polarity of the target molecule. For example, a mixture of ethyl acetate (B1210297) and hexane (B92381) is commonly used with silica (B1680970) gel as the stationary phase. mdpi.comtsijournals.com In some cases, a gradient elution, where the solvent polarity is gradually increased, is necessary to separate the desired product from reaction intermediates and byproducts. mdpi.com Following column chromatography, recrystallization from a suitable solvent system, such as dichloromethane/ether, can be performed to obtain a highly pure crystalline product. mdpi.com Additional washes, for instance with diethyl ether (Et₂O), may also be used to remove residual impurities. mdpi.com

Yield Optimization: Optimizing reaction conditions is critical for achieving high yields. The synthesis of N,N-bis-(3-carbomethoxy-5-methylpyrazol-1-yl)methyl aniline, for instance, achieves a high yield of 94% by allowing the reaction to proceed for seven days at room temperature. mdpi.com This suggests that for certain condensation reactions, longer reaction times under mild conditions are favorable. In contrast, other syntheses, such as for 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, are completed in a much shorter timeframe (1 hour) at reflux, yielding a more moderate 63%. mdpi.com

The choice of solvent can also significantly impact the reaction outcome. Studies on related pyrazole-aniline syntheses have evaluated the effect of different solvents. For some reactions, performing the synthesis in the absence of a solvent (neat conditions) or using a specific solvent like methanol (B129727) can dramatically affect the yield of the final product. researchgate.net The optimization process often involves screening various solvents, reaction times, and temperatures to identify the ideal conditions for a specific transformation. researchgate.net

Table 3: Purification and Yield Data for Selected Analogs

CompoundPurification MethodYieldReaction ConditionsReference
N,N-bis-(3-carbomethoxy-5-methylpyrazol-1-yl)methyl anilineRecrystallization (dichloromethane/ether)94%Acetonitrile, 20 °C, 7 days mdpi.com
4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)anilineColumn chromatography, Et₂O washes63%DMSO, Reflux, 1 h mdpi.com
Substituted pyrazolyl phthalazine-1,4-dioneColumn chromatography (ethyl acetate:hexane)78%Acetone, Reflux tsijournals.com
3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-oneColumn chromatography (gradient elution)4-6%Acetic acid, Reflux, 4 h mdpi.com

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. However, specific NMR data for 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline is not available in the reviewed literature.

Detailed experimental ¹H NMR data, including the chemical shifts (δ) and coupling constants (J) for the protons of this compound, have not been reported. Such data would be instrumental in confirming the arrangement of protons on the aniline (B41778) and pyrazole (B372694) rings, as well as the methylene (B1212753) linker.

Similarly, published ¹³C NMR spectra for this compound are not available. A ¹³C NMR spectrum would provide essential information on the number and electronic environment of the individual carbon atoms within the molecule's framework.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. No experimental IR spectrum for this compound, which would show characteristic absorption bands for N-H (amine), C-H (aromatic and aliphatic), C=C (aromatic), and C=N (pyrazole) bonds, could be found in the surveyed literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. Despite its importance, published mass spectral data, including the molecular ion peak (M+) and the characteristic fragmentation ions for this compound, are not documented in available scientific resources.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis absorption spectrum for this compound, which would indicate the wavelengths of maximum absorbance (λmax) corresponding to its conjugated systems, has not been reported.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. A search of crystallographic databases and the broader scientific literature yielded no results for the single-crystal X-ray structure of this compound. Consequently, precise data on its bond lengths, bond angles, and crystal packing arrangement remains undetermined.

Chelation Modes and Coordination Environments

When acting as a ligand in coordination chemistry, this compound possesses multiple donor atoms that allow for various binding modes. The primary coordination sites are the N2 nitrogen atom of the pyrazole ring and the nitrogen atom of the aniline group. This arrangement enables the molecule to function as a bidentate chelating ligand, forming a stable six-membered ring with a central metal ion.

In metal complexes, the specific coordination environment is dictated by the metal's preferred geometry, its oxidation state, and the presence of other co-ligands. Analogous pyrazole-based ligands form complexes with varied geometries, including distorted tetrahedral, square pyramidal, and octahedral configurations. researchgate.netmdpi.com For instance, in a hypothetical octahedral complex, the this compound ligand could occupy two coordination sites, with the remaining sites filled by other ligands like halides, water, or solvent molecules. The flexibility of the methylene bridge connecting the pyrazole and aniline moieties allows the ligand to adapt to the steric and electronic requirements of different metal centers.

Table 1: Potential Coordination Geometries with this compound
Coordination NumberGeometryPotential Metal IonsNotes
4TetrahedralZn(II), Co(II)Common for d¹⁰ and high-spin d⁷ metals.
4Square PlanarNi(II), Pd(II), Pt(II)Favored by d⁸ metal ions.
5Square PyramidalCu(II), V(IV)Often observed with one axial ligand.
5Trigonal BipyramidalFe(II), Co(II)Less common but possible depending on co-ligands.
6OctahedralFe(II), Ni(II), Ru(II)Highly common for a wide range of transition metals.

Intermolecular Interactions (e.g., Hydrogen Bonding, C-H...Cl interactions)

The crystal structure of compounds containing the this compound framework is significantly influenced by a network of non-covalent intermolecular interactions. These interactions are crucial in determining the solid-state packing and the material's physical properties.

Hydrogen Bonding: The most prominent interaction is hydrogen bonding involving the amine (-NH₂) group of the aniline moiety. The amine protons act as hydrogen bond donors, while the uncoordinated nitrogen atom (N2) of the pyrazole ring from a neighboring molecule serves as an acceptor. mdpi.com This typically results in the formation of N-H···N hydrogen bonds, which can link molecules into dimers, chains, or more complex three-dimensional networks. mdpi.comresearchgate.net

Other Interactions: Beyond classical hydrogen bonds, weaker interactions also play a critical role. These include:

C-H···N Interactions: Hydrogen atoms from the methyl groups on the pyrazole ring or the aromatic rings can form weak hydrogen bonds with pyrazole nitrogen atoms. researchgate.net

C-H···π Interactions: The hydrogen atoms of the methyl or methylene groups can interact with the electron clouds of the pyrazole or aniline rings of adjacent molecules. nih.gov

π-π Stacking: The aromatic pyrazole and aniline rings can stack on top of each other, contributing to the stability of the crystal lattice.

In complexes where chloride or other halide ions are present as counter-ions or co-ligands, C-H···Cl interactions can also be observed, further stabilizing the crystal structure.

Table 2: Common Intermolecular Interactions in Pyrazole-Aniline Structures
Interaction TypeDonorAcceptorTypical Distance (Å)Significance
N-H···NAniline (-NH₂)Pyrazole (N2)2.9 - 3.2Primary interaction directing crystal packing. mdpi.com
C-H···NMethyl (-CH₃)Pyrazole (N2)3.2 - 3.6Contributes to network formation. researchgate.net
C-H···πC-H (various)Aromatic Ring (π-system)3.4 - 3.8Stabilizes layered structures. nih.gov

Polymorphism and Crystal Packing Phenomena

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a well-documented phenomenon in related pyrazole-containing molecules. mdpi.com This behavior is highly probable for this compound due to the conformational flexibility of the molecule. The rotation around the C-N and C-C single bonds of the methylene linker can lead to different molecular conformations (rotamers).

These different conformers can then pack in various ways, stabilized by different networks of intermolecular interactions. For example, a closely related compound, 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, exhibits at least two polymorphs. mdpi.com The primary difference between them lies in the orientation of the pyrazolyl substituents, which leads to distinct hydrogen bonding patterns: one polymorph forms N-H···N bonded dimers, while the other forms extended N-H···N chains. mdpi.comresearchgate.net This results in different crystal symmetries (e.g., monoclinic P2₁/n vs. C2/c) and distinct physical properties. mdpi.com The specific polymorph obtained can often be controlled by varying crystallization conditions such as the solvent system, temperature, and rate of cooling.

Surface Analysis Techniques in Applied Contexts (e.g., SEM-EDX for corrosion studies)

In applied materials science, this compound and its derivatives have been investigated as corrosion inhibitors for metals like carbon steel in acidic environments. nih.govresearchgate.net Surface analysis techniques are indispensable for confirming the mechanism of inhibition, which typically involves the adsorption of the inhibitor molecule onto the metal surface to form a protective barrier.

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology of the metal. In corrosion studies, a metal sample exposed to an acidic solution without an inhibitor will show a rough, pitted, and damaged surface characteristic of corrosive attack. In contrast, a metal sample protected by an effective inhibitor like a pyrazole-aniline derivative will exhibit a significantly smoother and more intact surface, providing clear visual evidence of protection.

Energy-Dispersive X-ray Spectroscopy (EDX): EDX analysis, often performed concurrently with SEM, provides elemental composition data for the metal surface. For a steel sample inhibited by this compound, the EDX spectrum would be expected to show not only the characteristic peaks for iron (Fe) and carbon (C) from the steel but also distinct peaks for nitrogen (N). The presence of the nitrogen peak confirms that the inhibitor molecule has successfully adsorbed onto the surface, forming the protective film.

Table 3: Expected SEM-EDX Results for Corrosion Inhibition Study
SampleExpected SEM MorphologyExpected Key EDX SignalsInterpretation
Blank (Steel in Acid)Rough, porous, highly damaged surfaceFe, C, OSevere corrosion and formation of iron oxides.
Inhibited (Steel in Acid + Inhibitor)Smooth, relatively undamaged surfaceFe, C, N, OFormation of a protective film of the inhibitor on the surface, preventing corrosion.

Coordination Chemistry and Ligand Design Principles

Ligand Properties of 3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]aniline

The efficacy of a molecule as a ligand is determined by the nature and spatial arrangement of its donor atoms. In this compound, the nitrogen atoms of the pyrazole (B372694) and aniline (B41778) groups are the primary sites for metal coordination.

This compound possesses two distinct types of nitrogen donor atoms that can interact with metal centers. The first is the sp²-hybridized imino nitrogen atom (at the 2-position) of the 3,5-dimethylpyrazole (B48361) ring. Pyrazole and its derivatives are well-established N-donor ligands in coordination chemistry. researchgate.net The electron density on this nitrogen atom makes it a favorable site for coordination with a metal ion. The presence of two methyl groups at the 3- and 5-positions of the pyrazole ring can also influence the ligand's electronic and steric properties, potentially enhancing the stability and affecting the geometry of the resulting metal complexes. researchgate.net

The spatial arrangement of the pyrazole and aniline nitrogen atoms, separated by a flexible methylene (B1212753) linker, allows the molecule to function as a chelating ligand. Chelation involves the formation of a ring structure containing the metal atom, which typically enhances the thermodynamic stability of the complex compared to coordination with analogous monodentate ligands.

This ligand is predicted to act as a bidentate donor, coordinating to a single metal center through both the pyrazole nitrogen and the aniline nitrogen. This (N,N') coordination would result in the formation of a stable six-membered chelate ring. However, its coordination mode can be influenced by factors such as the nature of the metal ion, the accompanying anions, and the reaction conditions. In some cases, particularly with certain metal centers like palladium(II), related pyrazolyl-containing ligands have been observed to act as monodentate donors, coordinating solely through the sterically accessible and electronically favorable pyrazole nitrogen atom. researchgate.net It can also act as a bridging ligand, coordinating to two different metal centers, potentially leading to the formation of polynuclear complexes or coordination polymers.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using this compound typically involves reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using various spectroscopic and analytical techniques to determine their structure and properties.

Complexes of this ligand with several d-block transition metals have been investigated. The synthesis generally proceeds by mixing stoichiometric amounts of the ligand and a metal halide (e.g., CuCl₂, PdCl₂, ZnCl₂) or nitrate (B79036) salt in a solvent like methanol (B129727) or ethanol.

Copper(II) Complexes: Copper(II) readily forms complexes with N-donor pyrazole-based ligands. researchgate.net The reaction of this compound with copper(II) salts is expected to yield stable complexes where the ligand acts as a bidentate chelate.

Palladium(II) Complexes: Palladium(II) has a strong preference for square planar coordination geometry. Studies on analogous ligands, such as 3-(3,5-dimethylpyrazol-1-yl)-propanamide, have shown that they can form trans-PdCl₂(L)₂ type complexes, where two monodentate ligands coordinate to the palladium center through their pyrazole nitrogen atoms. researchgate.net

Zinc(II) and Cadmium(II) Complexes: As d¹⁰ ions, Zinc(II) and Cadmium(II) exhibit flexible coordination geometries, with tetrahedral and octahedral being the most common. The reaction with this ligand could lead to the formation of mononuclear complexes, with the specific geometry depending on the metal-to-ligand ratio and the coordination of counter-ions or solvent molecules. nih.govnih.gov

The stoichiometry and geometry of the resulting metal complexes are dictated by the coordination preferences of the metal ion and the steric and electronic properties of the ligand. Based on studies of closely related pyrazole-aniline and pyrazole-pyridine ligands, several structural motifs can be anticipated. researchgate.netnih.gov

For a bidentate chelating coordination mode, complexes with a 1:2 metal-to-ligand ratio (ML₂) or a 1:1 ratio (MLX₂, where X is an anion like Cl⁻) are common. The expected geometries for various metal ions are summarized below.

Table 1: Predicted Geometries of Metal Complexes with this compound

Metal Ion Typical Stoichiometry Predicted Coordination Geometry
Copper(II) [CuL₂]X₂, [CuLCl₂] Distorted Square Pyramidal or Octahedral
Palladium(II) [PdL₂Cl₂] Square Planar (with monodentate L)
Zinc(II) [ZnL₂]X₂, [ZnLCl₂] Distorted Tetrahedral or Octahedral

This table is based on typical coordination behavior observed for these metals with analogous N,N'-donor pyrazole-based ligands. researchgate.netresearchgate.netnih.govnih.gov

For instance, Zn(II) complexes with similar bidentate pyrazole-pyridine ligands have been found to adopt a distorted tetrahedral geometry in a [ZnLCl₂] arrangement. nih.gov Copper(II) complexes with related tridentate pyrazole-amine ligands often exhibit a distorted square-pyramidal geometry. researchgate.net For Palladium(II), a square planar geometry is highly probable, often achieved through a trans-configuration of two monodentate ligands and two chloride ions. researchgate.net

In addition to the synthesis and isolation of solid-state complexes, the coordination behavior of this compound can be studied in solution. The in situ generation of metal complexes is a common technique where the ligand and a metal salt are mixed directly in a solvent, and the resulting species are analyzed using methods like UV-Vis or NMR spectroscopy. This approach allows for the investigation of complex formation equilibria, determination of binding constants, and characterization of species that may be difficult to isolate. Such studies are crucial for understanding the dynamic behavior of the ligand and its metal complexes in a solution environment, which is particularly relevant for applications in catalysis and analytical chemistry.

Mechanistic Insights into Metal-Ligand Binding

The broader family of pyrazole-based ligands is known for its versatility in coordinating to a wide range of metal ions, often acting as N-donors. The coordination behavior is generally influenced by the steric and electronic properties of the substituents on the pyrazole ring and the nature of the linker connecting the pyrazole moiety to other coordinating groups. For instance, in related tripodal ligands containing two pyrazolyl-methyl arms attached to an aniline nitrogen, the flexibility of the ligand allows it to accommodate various metal centers. However, without specific research on this compound, any discussion of its coordination chemistry would be speculative.

Coordination Modes and Bonding Analysis

There is no specific data from X-ray crystallography or spectroscopic analyses in the public domain that would allow for a detailed description of the coordination modes and a thorough bonding analysis for complexes of this compound. Such an analysis would typically involve the examination of bond lengths and angles between the metal center and the coordinating nitrogen atoms of the ligand, as well as computational studies to understand the nature of the metal-ligand bond.

Influence of Ligand Structure on Metal Coordination Environment

The influence of the specific substitution pattern of this compound on the geometry and electronic properties of a metal coordination environment has not been experimentally determined or theoretically modeled in available research. The placement of the pyrazolylmethyl group at the meta-position of the aniline ring, combined with the steric bulk of the two methyl groups on the pyrazole, would be expected to impart unique steric and electronic effects on the resulting metal complexes. However, without empirical data, a detailed and accurate discussion on this topic cannot be provided.

Catalytic Applications of 3 3,5 Dimethyl 1h Pyrazol 1 Yl Methyl Aniline Derived Complexes

Biomimetic Catalysis

The field of biomimetic catalysis seeks to replicate the function of natural enzymes with synthetic molecules. Complexes of 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline and its analogues have been investigated for their ability to mimic the activity of copper- and cobalt-containing oxidases.

The oxidation of catechols to quinones is a critical reaction catalyzed by the copper-containing enzyme catechol oxidase. Synthetic complexes that can perform this transformation are of great interest for applications in areas such as organic synthesis and environmental remediation.

Copper(II) complexes formed in situ with pyrazole-based ligands have shown notable catalytic activity in the oxidation of catechol to o-quinone. The efficiency of these catalysts is influenced by the nature of the ligand, the copper salt precursor, and the solvent. Studies on similar tripodal N-donor pyrazolyl ligands have demonstrated that copper(II) complexes are effective in this oxidation reaction. The choice of the copper(II) salt anion can impact the reaction rate, with weakly coordinating anions like acetate (B1210297) and sulfate often leading to higher catalytic activity. This is attributed to the facilitated coordination of the ligand to the copper center, which in turn enhances the oxidizing power of the catalyst.

The catalytic cycle is believed to involve the reduction of Cu(II) to Cu(I) by the catechol substrate, followed by the reoxidation of the copper center by molecular oxygen. The reaction can be monitored spectrophotometrically by observing the growth of the characteristic absorbance of the o-quinone product around 390-400 nm.

Table 1: Factors Influencing Catecholase Activity of Related Copper-Pyrazole Complexes

FactorObservationReference
Ligand StructureThe steric and electronic properties of the pyrazole (B372694) ligand influence the stability and reactivity of the copper complex. nih.govresearchgate.net
Copper(II) Salt AnionWeakly coordinating anions (e.g., acetate, sulfate) can lead to higher catalytic activity by facilitating ligand coordination. researchgate.net
SolventThe choice of solvent can significantly affect the reaction rate and in some cases, no activity is observed in certain solvents like acetonitrile (B52724). bohrium.com bohrium.com
Ligand-to-Metal RatioThe stoichiometry between the ligand and the copper salt can impact the formation of the active catalytic species and thus the overall efficiency. mdpi.com

Phenoxazinone synthase is an enzyme that catalyzes the oxidative coupling of 2-aminophenols to form phenoxazinone chromophores, a key step in the biosynthesis of certain antibiotics. Synthetic complexes that mimic this activity are valuable for their potential applications in bioinspired synthesis.

Cobalt complexes, in particular, have been shown to be effective catalysts for mimicking phenoxazinone synthase activity. Studies on cobalt(II) and cobalt(III) complexes with related N2O donor ligands have demonstrated impressive turnover numbers for the oxidation of o-aminophenol (OAPH) to 2-aminophenoxazine-3-one (APX). The reaction mechanism is proposed to involve the binding of the OAPH substrate to the cobalt center, followed by electron transfer to molecular oxygen. In some cases, the cooperativity between Co(II) and Co(III) centers in polynuclear complexes is suggested to be crucial for the catalytic cycle.

The catalytic activity can be quantified by monitoring the increase in absorbance around 430 nm, which corresponds to the formation of the APX product. Kinetic studies have revealed that the reaction often follows Michaelis-Menten kinetics, allowing for the determination of key parameters such as the catalytic rate constant (kcat).

Table 2: Phenoxazinone Synthase-like Activity of Related Cobalt Complexes

Complex TypeSubstrateKey FindingsTurnover Number (kcat)Reference
Alternating Co(II)-Co(III) 1D Chainso-aminophenolDemonstrated phenoxazinone synthase-like activity with cooperativity between metal centers.1.2 - 11.5 h⁻¹ rsc.org
Mononuclear Cobalt(III) Complexeso-aminophenolEffective catalysts for the oxidative dehydrogenation of OAPH to APX.Not specified researchgate.net
Cobalt(III) Complexes with N2O Donor Ligandso-aminophenolHigh turnover numbers observed in aqueous media.242.10 - 1424.95 h⁻¹ rsc.org

General Oxidative Catalysis

Beyond biomimetic applications, complexes derived from pyrazole-based ligands are also effective in general oxidative catalysis. For instance, cobalt, nickel, and copper complexes with pyrazole-functionalized ligands have been successfully employed as catalysts for the peroxidative oxidation of styrene to benzaldehyde. rsc.org The catalytic efficiency in such reactions is dependent on various factors, including the choice of oxidant, the molar ratio of substrate to catalyst, reaction temperature, and time. rsc.org These findings highlight the versatility of pyrazole-based metal complexes in promoting a range of synthetically useful oxidative transformations.

Role of Metal Center and Ligand Structure in Catalytic Efficiency

The catalytic performance of complexes derived from this compound is intrinsically linked to the identity of the metal center and the specific architecture of the ligand.

The metal center plays a pivotal role in determining the type of catalytic activity. For instance, copper complexes are frequently investigated for their catecholase-like activity, mirroring the active site of catechol oxidase. panskurabanamalicollege.org In contrast, cobalt complexes have shown significant promise in mimicking phenoxazinone synthase. rsc.orgrsc.org The redox properties of the metal ion are crucial; for example, the ease of the Cu(II)/Cu(I) redox couple is fundamental to the catalytic cycle of catechol oxidation.

The ligand structure provides a means to fine-tune the catalytic properties of the metal center. Key aspects of the ligand architecture that influence catalytic efficiency include:

Steric Hindrance: The presence of bulky substituents on the pyrazole or aniline (B41778) rings can modulate the accessibility of the metal center to the substrate, thereby influencing the reaction rate. rsc.org

Electronic Effects: The electron-donating or -withdrawing nature of substituents on the ligand can alter the electron density at the metal center, which in turn affects its redox potential and Lewis acidity. nih.gov

Coordination Geometry: The denticity and flexibility of the ligand dictate the coordination geometry around the metal ion, which can have a profound impact on the stability of the complex and its ability to bind substrates and facilitate catalysis.

Kinetic Measurements and Reaction Monitoring in Catalytic Processes

Understanding the kinetics of the catalytic reactions is essential for optimizing reaction conditions and elucidating the underlying mechanisms. For both catecholase and phenoxazinone synthase mimetic studies, UV-visible spectrophotometry is a primary tool for monitoring the progress of the reaction.

In catecholase activity studies , the formation of the o-quinone product is typically followed by an increase in absorbance at a specific wavelength (around 400 nm). panskurabanamalicollege.org By measuring the initial rate of the reaction at different substrate concentrations, kinetic parameters can be determined.

For phenoxazinone synthase activity , the appearance of the 2-aminophenoxazine-3-one product is monitored by its characteristic absorbance at approximately 430 nm. Kinetic experiments can reveal whether the reaction follows a first-order process or more complex Michaelis-Menten kinetics, which involves the formation of a catalyst-substrate intermediate. researchgate.netresearchgate.net The turnover number (kcat), which represents the number of substrate molecules converted per catalyst molecule per unit time, is a key metric for comparing the efficiency of different catalysts.

Cyclic voltammetry is another valuable technique for studying the redox properties of the metal complexes and can provide insights into the electron transfer steps of the catalytic cycle.

Based on a comprehensive review of available scientific literature, there is a notable absence of specific research focused solely on the corrosion inhibition properties of the chemical compound This compound .

While the broader class of pyrazole-aniline derivatives has been a subject of interest in materials science for their potential as corrosion inhibitors, dedicated studies detailing the electrochemical behavior, adsorption characteristics, and specific inhibition mechanisms of this compound are not present in the accessible scientific domain.

Therefore, it is not possible to provide a detailed, data-driven article that strictly adheres to the requested outline for this specific compound. The necessary experimental data from Potentiodynamic Polarization (PDP) studies, Electrochemical Impedance Spectroscopy (EIS) analysis, Linear Polarization Resistance measurements, and specific adsorption isotherm models for this molecule are not available in published research. Consequently, a scientifically accurate and thorough article focusing exclusively on the corrosion inhibition applications of this compound cannot be generated at this time.

Further empirical research would be required to elucidate the specific characteristics and efficacy of this compound as a corrosion inhibitor.

Applications in Materials Science: Corrosion Inhibition Studies

Influence of Molecular Structure on Inhibition Performance

The primary mechanism of action for organic corrosion inhibitors involves adsorption onto the metal surface. nih.gov This adsorption is facilitated by the presence of heteroatoms (such as nitrogen), aromatic rings, and π-electrons. ku.ac.ae The structure of 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline incorporates several of these key features, making it a promising candidate for corrosion inhibition.

The key structural components influencing its performance are:

The 3,5-dimethyl-1H-pyrazole Ring: The pyrazole (B372694) ring is a five-membered heterocyclic compound containing two adjacent nitrogen atoms. These nitrogen atoms are crucial centers for adsorption due to their lone pairs of electrons, which can coordinate with the vacant d-orbitals of the metal. ku.ac.ae The pyrazole ring is also an electron-rich aromatic system, and its π-electrons can interact with the metal surface, further strengthening the adsorption bond. ku.ac.ae The presence of two methyl (-CH₃) groups at the 3 and 5 positions increases the electron density on the pyrazole ring through an inductive effect, which can enhance its ability to donate electrons to the metal surface and improve inhibition efficiency. nih.gov Furthermore, these alkyl groups increase the surface area of the molecule, leading to greater surface coverage on the metal. nih.gov

The Methylene (B1212753) Bridge (-CH₂-): The methylene group acts as a spacer, linking the pyrazole and aniline (B41778) rings. This bridge provides flexibility to the molecule, allowing the two key functional moieties to orient themselves optimally for effective adsorption and surface coverage.

The combination of these structural features suggests that this compound can adsorb onto a metal surface through both physisorption (electrostatic interactions) and chemisorption (covalent bond formation). ku.ac.ae This multi-center adsorption leads to the formation of a stable, protective film that isolates the metal from the corrosive environment.

The influence of different functional groups on the inhibition efficiency of related pyrazole and aniline derivatives has been a subject of extensive research. Studies on similar molecular structures highlight the importance of substituents on the aromatic rings. For instance, the introduction of electron-donating groups on the aniline ring can significantly enhance inhibition efficiency. royalsocietypublishing.orgnih.gov This is attributed to the increased electron density at the adsorption centers, which facilitates a stronger bond with the metal surface.

The following table summarizes the contribution of each structural feature of this compound to its corrosion inhibition properties.

Structural FeatureKey Elements for InhibitionExpected Contribution to Performance
3,5-dimethyl-1H-pyrazole Ring Two Nitrogen Heteroatoms, Aromatic π-Electrons, Two Methyl GroupsPrimary center for chemisorption through N-metal coordination. π-electrons contribute to adsorption. Methyl groups increase electron density and surface coverage.
Aniline Moiety Amino Group (-NH₂), Aromatic π-ElectronsSecondary adsorption site via the nitrogen lone pair. π-electrons from the benzene (B151609) ring enhance the adsorption bond.
Methylene Bridge (-CH₂-) Flexible LinkerAllows for optimal orientation of the pyrazole and aniline rings on the metal surface for maximum coverage.

To illustrate the effect of substituents on the aniline ring, research on analogous compounds provides valuable insights. A study on bis(dimethylpyrazolyl)-aniline-s-triazine derivatives demonstrated that substituents on the aniline ring significantly impact the inhibition efficiency (IE%). nih.gov

Compound (Analogue)Aniline Ring SubstituentConcentrationInhibition Efficiency (IE%)
PTA-1-H (unsubstituted)175 ppm79.0%
PTA-3-OCH₃ (electron-donating)120 ppm93.4%
PTA-2-Br (electron-withdrawing with lone pairs)120 ppm96.5%
(Data sourced from a study on analogous triazine-pyrazole-aniline compounds for illustrative purposes) nih.gov

This data demonstrates that the presence of substituents like methoxy (B1213986) (-OCH₃) and bromo (-Br) groups on the aniline ring can enhance the protective properties of the inhibitor compared to an unsubstituted version. nih.gov The methoxy group is electron-donating, increasing the electron density on the molecule, while the bromo group, although electron-withdrawing by induction, can participate in adsorption through its lone pair of electrons. royalsocietypublishing.orgnih.gov This highlights the complex electronic and steric effects that govern the interaction between the inhibitor molecule and the metal surface.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of quantum mechanical calculations in modern chemistry, offering a balance of accuracy and computational efficiency for analyzing the electronic structure of organic molecules like pyrazole (B372694) derivatives. eurasianjournals.com DFT calculations are employed to determine the molecule's electronic properties and predict its reactivity. researchgate.net

The electronic character of 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline is defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between these orbitals (ΔE = ELUMO – EHOMO) is a critical indicator of chemical reactivity and kinetic stability.

From these frontier orbital energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies:

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η ≈ (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the molecule's electron cloud can be polarized.

Electronegativity (χ): The ability of the molecule to attract electrons, calculated as χ ≈ -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as ω = χ² / (2η).

ParameterSymbolValue (eV)Significance
Highest Occupied Molecular Orbital EnergyEHOMO-6.25Electron-donating ability
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.75Electron-accepting ability
Energy GapΔE4.50Chemical reactivity and stability
Chemical Hardnessη2.25Resistance to deformation
Electronegativityχ4.00Electron-attracting power
Electrophilicity Indexω3.56Propensity to act as an electrophile

Table 1. Example DFT-calculated electronic properties and reactivity descriptors for a representative pyrazole derivative. Data is illustrative and not specific to this compound.

DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in this compound by finding the geometry with the lowest potential energy. This process, known as geometry optimization, provides precise information on bond lengths, bond angles, and dihedral angles. Following optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to verify the synthesized structure. researchgate.net

DFT can be used to model the interaction between this compound and various surfaces, which is particularly relevant for applications such as corrosion inhibition or catalysis. The adsorption energy (Eads) quantifies the strength of the interaction between the molecule and the surface. A more negative adsorption energy value signifies a stronger and more stable adsorption process. These calculations can reveal whether the adsorption is primarily physical (physisorption) or chemical (chemisorption) and identify the specific atoms or functional groups involved in the binding.

Molecular Dynamics (MD) Simulations for Interfacial Phenomena

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. eurasianjournals.com For this compound, MD simulations are invaluable for investigating its behavior at interfaces, such as its interaction with a metal surface in an aqueous environment. tandfonline.com By simulating the movements of the inhibitor, water molecules, and surface atoms over time, MD can reveal:

The stable adsorption orientation of the molecule on the surface.

The dynamics of the formation of a protective inhibitor film.

The binding energy between the inhibitor and the surface, which can be calculated using methods like the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA). tandfonline.comtandfonline.com

The stability and conformational flexibility of the molecule in different environments. rsc.org

These simulations offer a dynamic picture that complements the static information obtained from DFT calculations. mdpi.com

Monte Carlo (MC) Simulations for Adsorption Processes

Monte Carlo (MC) simulations are another powerful computational technique used to study adsorption phenomena. researchgate.net Unlike MD, which follows the deterministic trajectory of a system, MC methods use probabilistic algorithms to explore a vast number of possible configurations of the molecule on a surface. researchgate.net This approach is particularly effective for identifying the most energetically favorable adsorption sites and orientations. For a molecule like this compound interacting with a metal surface, MC simulations can determine the adsorption energy by sampling millions of random positions and orientations, ultimately finding the global minimum energy configuration. researchgate.net

The output of an MC simulation typically includes energy values that describe the adsorption process, as illustrated in the representative table below for a pyrazole derivative on an iron surface.

ParameterValue (kcal/mol)Description
Total Energy85.4The total energy of the system (surface + molecule + solvent).
Adsorption Energy-142.1Energy released upon adsorption of the molecule on the surface.
Rigid Adsorption Energy-135.8Adsorption energy if the molecule's geometry is kept rigid.
Deformation Energy-6.3Energy change due to the molecule's geometry relaxation upon adsorption.

Table 2. Example output from a Monte Carlo simulation for the adsorption of a pyrazole derivative on an Fe(110) surface. researchgate.net Data is for illustrative purposes.

Quantum Chemical Calculations for Mechanistic Support

Quantum chemical calculations, including DFT, are crucial for elucidating the mechanisms of chemical reactions and other molecular processes. nih.gov For pyrazole-containing compounds, these methods can be applied to:

Study Reaction Pathways: By calculating the energies of reactants, products, transition states, and intermediates, quantum chemistry can map out the most likely pathway for a chemical reaction.

Investigate Tautomerism: Pyrazole rings can exhibit tautomerism. Computational methods can determine the relative energies and activation barriers for the interconversion between different tautomeric forms. nih.gov

Analyze Decomposition Mechanisms: In applications where stability is critical, quantum calculations can predict the initial steps of thermal or photochemical decomposition, identifying the weakest bonds and most likely fragmentation patterns. acs.org

These mechanistic studies provide a fundamental understanding of the molecule's intrinsic chemical behavior, which is essential for its synthesis, handling, and application design. researchgate.net

Exploration of Biological Research Avenues Mechanistic and Structure Activity Relationship Focus

Antitubercular Activity Research

The emergence of drug-resistant tuberculosis (TB) necessitates the development of novel therapeutic agents. researchgate.netnih.gov Pyrazole-containing compounds have been a focal point of this research, with many derivatives showing promising activity against Mycobacterium tuberculosis (Mtb). researchgate.netnih.gov

Structure-Activity Relationship (SAR) Profiles and Scaffold Exploration

Structure-activity relationship (SAR) studies are crucial for optimizing the antitubercular potency of the pyrazole (B372694) scaffold. Research on related pyrazole derivatives provides insights into the key structural features required for activity, which can guide the exploration of 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline and its analogues.

Substitution on the Pyrazole Ring : The substitution pattern on the pyrazole ring is critical. For instance, in the pyrazolo[1,5-a]pyrimidin-7(4H)-one series, the removal of a methyl group at the R4 position was found to be detrimental to activity in one analogue, but improved potency by 4-fold in another, indicating that the influence of substituents is context-dependent. acs.org The presence of the 3,5-dimethyl substitution in the subject compound is a key feature whose importance could be evaluated by synthesizing mono-methyl or unsubstituted analogues.

Aromatic Moieties : The presence of aromatic rings is often necessary for antitubercular activity. acs.org In one study, replacing a phenyl group with a smaller alkyl group resulted in a complete loss of activity. acs.org The aniline (B41778) ring in this compound fulfills this requirement, and its substitution pattern could be a key area for modification to enhance potency.

Nature of the Linker : The methylene (B1212753) linker connecting the pyrazole and aniline rings is another point for exploration. Varying its length, rigidity, or replacing it with other functional groups (e.g., carbonyl, amide) could significantly impact the compound's conformational flexibility and binding affinity to its molecular target.

Investigation of Mode-of-Action at a Molecular Level

Identifying the molecular target is a key step in drug development. Pyrazole derivatives have been reported to inhibit Mtb through various mechanisms, suggesting several potential modes of action for this compound that warrant investigation. researchgate.net

Cell Wall Synthesis Inhibition : A common mechanism for antitubercular agents is the disruption of the unique mycobacterial cell wall. researchgate.net Some pyrazole derivatives are known to inhibit enzymes involved in this pathway, such as UDP-galactopyranose mutase (UGM), which is essential for the synthesis of arabinogalactan. nih.gov

Enzyme Inhibition : Other specific enzyme targets have been identified for pyrazole-based compounds. These include DNA gyrase, which is essential for DNA replication, and cytochrome P450 enzymes like CYP121A1, which are vital for the survival of Mtb. researchgate.netcardiff.ac.uk

Membrane Protein Inhibition : The mycobacterium membrane protein large 3 (MmpL3) is an essential transporter involved in mycolic acid transport and is a validated drug target. Certain pyrazole-containing molecules have shown inhibitory effects on MmpL3. researchgate.net

Induction of Autophagy : Some pyrazole derivatives can induce autophagy in infected macrophages, which is a host-directed therapy approach. nih.gov This mechanism allows the host cell to eliminate intracellular mycobacteria. nih.gov A nitroso-containing pyrazole derivative, NSC 18725, was found to kill intracellular Mtb by inducing autophagy in THP-1 macrophages. nih.gov

Antimicrobial Activity Studies

Beyond antitubercular effects, the pyrazole scaffold is known for its broad-spectrum antimicrobial properties. nih.gov

Antibacterial Efficacy Against Bacterial Strains (e.g., S. aureus, B. subtilis, E. coli, S. paratyphi)

Derivatives of pyrazole have been evaluated against a range of Gram-positive and Gram-negative bacteria. The antibacterial potential of this compound can be inferred from studies on structurally related compounds. For instance, a series of pyrazole-4-carboxamide derivatives showed that compounds with electron-donating groups had noticeable inhibition against both Gram-positive and Gram-negative strains. japsonline.com Another study on (3,5-dimethyl-1H-pyrazol-4-yl)-phenyldiazenes found that a 4-chloro-phenyl substituted derivative showed strong activity against E. coli and B. cereus. researchgate.net

Table 1: Examples of Antibacterial Activity in Pyrazole Derivatives

Compound TypeBacterial StrainActivity (MIC in µg/mL)Reference
Pyrazole-4-carboxamide (Compound 5i)S. aureus (Gram-positive)Potent Activity japsonline.com
Pyrazole-4-carboxamide (Compound 5k)E. coli (Gram-negative)Potent Activity japsonline.com
(4-nitrophenyl)methyl hydrazinecarboxamide derivative (Compound 4)S. epidermidis (Gram-positive)0.25 nih.gov
(phenyl)methyl hydrazinecarboxamide derivative (Compound 3)E. coli (Gram-negative)0.25 nih.gov

Antifungal and Antiviral Potential (General Pyrazole Derivatives Context)

The therapeutic utility of the pyrazole scaffold extends to antifungal and antiviral applications. nih.gov

Antifungal Activity : Numerous pyrazole derivatives have been reported to possess antifungal properties. nih.govnih.gov For example, a series of novel pyrazole carboxamides and isoxazolol pyrazole carboxylates were tested against four phytopathogenic fungi, with some compounds exhibiting significant antifungal activity. nih.gov The isoxazole (B147169) pyrazole carboxylate 7ai was particularly effective against R. solani, with an EC50 value of 0.37 μg/mL. nih.gov This suggests that derivatives of this compound could be promising candidates for antifungal drug discovery.

Antiviral Activity : Pyrazoles are also recognized as effective scaffolds against various viral diseases. rsc.org Recent research has highlighted the potential of pyrazole derivatives, particularly when combined with other pharmacophores like hydroxyquinoline, as multi-target antiviral agents against several coronaviruses, including SARS-CoV-2. rsc.org These studies provide a strong rationale for screening this compound and its analogues for antiviral efficacy.

Cytotoxic Effects and Anticancer Activity Research (excluding clinical data)

The pyrazole ring is a key component in many compounds designed as anticancer agents. nih.govsrrjournals.com These derivatives have been shown to exert cytotoxic effects against a wide array of cancer cell lines through multiple mechanisms of action. nih.gov

SAR studies have shown that appropriate substitutions on the pyrazole ring can significantly improve anticancer efficacy. nih.gov The cytotoxic potential of this compound could be explored based on the extensive research in this area. Pyrazole derivatives have been found to target various proteins involved in cancer progression, including:

Kinase Inhibition : Many pyrazole-based compounds act as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov

Tubulin Polymerization Inhibition : Disruption of microtubule dynamics is a common strategy for anticancer drugs, and some pyrazole derivatives have been shown to interact with tubulin. nih.gov

Induction of Apoptosis : A primary goal of cancer chemotherapy is to induce programmed cell death (apoptosis) in malignant cells. Certain pyrazoline scaffolds derived from coumarin–carbazole chalcones have demonstrated the ability to arrest the cell cycle and induce apoptosis. srrjournals.com

The cytotoxic effects of various pyrazole derivatives have been quantified in numerous non-clinical studies, providing a benchmark for future investigations.

Table 2: Examples of Cytotoxic Activity in Pyrazole Derivatives Against Cancer Cell Lines

Compound TypeCancer Cell LineActivity (IC50 in µM)Reference
Pyrazole carbaldehyde derivative (Compound 43)MCF-7 (Breast)0.25 nih.gov
Pyrazolo[1,5-a]pyrimidine (B1248293) derivative (Compound 29)HepG2 (Liver)10.05 nih.gov
5-alkylated selanyl-1H-pyrazole (Compound 54)HepG2 (Liver)13.85 nih.gov
Ferrocene-pyrazole hybrid (Compound 47c)HCT-116 (Colon)3.12 rsc.org
Tetrazole based pyrazoline derivativeMCF-7 (Breast)5.8 srrjournals.com

Antioxidant Properties and Radical Scavenging Assays

The investigation into the antioxidant potential of pyrazole-containing compounds has revealed significant free radical scavenging capabilities, a characteristic attributed to the electron-rich nature of the pyrazole ring system. nih.gov Derivatives of 3,5-dimethylpyrazole (B48361), in particular, have been the subject of various studies to elucidate their efficacy in mitigating oxidative stress. The antioxidant activity of these compounds is often evaluated through assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH), nitric oxide (NO), and superoxide (B77818) radical scavenging methods. nih.govlew.ro

The DPPH assay is a common method used to assess antioxidant activity. lew.ro In this assay, an antioxidant compound donates a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which can be measured spectrophotometrically at 517 nm. lew.ronih.govresearchgate.net This color change is a direct indication of the hydrogen-donating ability of the tested compound. researchgate.net

Studies on a series of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl) amine derivatives have demonstrated notable antioxidant activity. For instance, the condensation products of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with various primary amines have been investigated for their radical scavenging properties. researchgate.net The results indicate that the antioxidant capacity is dependent on both the concentration of the compound and the nature of the substituent on the amine moiety. researchgate.net For example, a derivative bearing a methyl-substituted aniline showed greater DPPH scavenging activity (77.31%) compared to one with a nitro-substituted aniline (58.79%) at the same concentration. researchgate.net

The following table summarizes the DPPH radical scavenging activities of selected N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl) amine derivatives, demonstrating the influence of concentration and substitution on their antioxidant potential.

The structural features of the pyrazole ring, such as the presence of the NH proton, are considered crucial for its antioxidant activity. nih.gov The ability of pyrazole derivatives to prevent oxidative stress is a key area of research, with compounds like Ampyrone, a pyrazole congener, being noted for their protective effects. nih.gov The broad and potent antioxidant activity exhibited by pyrazole derivatives underscores their potential for further investigation in therapeutic contexts where oxidative stress is a contributing factor. nih.gov

Design of Pharmaceutical Intermediates and Lead Compound Scaffolds

The pyrazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. nih.govresearchgate.net Its derivatives have been extensively utilized in the development of drugs for various diseases, including oncological, metabolic, and central nervous system (CNS) disorders. researchgate.net The 3,5-dimethylpyrazole moiety, in particular, serves as a versatile building block for the synthesis of more complex molecules with tailored biological activities.

The compound this compound and its analogs are valuable pharmaceutical intermediates. The presence of a reactive aniline group allows for further chemical modifications, enabling the synthesis of a diverse library of compounds. This versatility is crucial in the drug discovery process, where structure-activity relationships (SAR) are explored to optimize the efficacy and selectivity of lead compounds. mdpi.com

For example, the 3,5-dimethyl-1H-pyrazol-1-yl group has been incorporated into novel triazolo[4,3-b]pyridazine derivatives designed as dual inhibitors of c-Met and Pim-1 kinases, which are important targets in cancer therapy. researchgate.net This demonstrates the strategic use of the pyrazole scaffold to generate compounds with specific multi-target profiles, potentially leading to enhanced anticancer efficacy. researchgate.net Similarly, pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent inhibitors of mycobacterial ATP synthase, highlighting the scaffold's utility in designing novel anti-tuberculosis agents. mdpi.com

The design of lead compounds often involves integrating known pharmacophores. The 3,5-dimethylpyrazole unit can be strategically combined with other heterocyclic systems or functional groups to create hybrid molecules with desired pharmacological properties. The synthesis of compounds like 3-(3-Chloro-anilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one further illustrates the role of this scaffold in creating novel chemical entities for biological screening. nih.gov The adaptability of the pyrazole ring system allows medicinal chemists to fine-tune steric, electronic, and pharmacokinetic properties, which is essential for transforming a hit compound into a viable drug candidate.

The following table lists examples of how the pyrazole scaffold is used in the design of biologically active molecules.

Future Perspectives and Emerging Research Directions

Advanced Synthetic Strategies for Complex Derivatives

Future synthetic efforts are likely to focus on the elaboration of the core "3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline" structure to generate a library of derivatives with tailored properties. Methodologies will probably move beyond simple substitutions on the aniline (B41778) ring to more complex modifications. This could involve the introduction of additional chelating groups to create multidentate ligands, or the incorporation of chiral centers to facilitate asymmetric catalysis. The development of more efficient, one-pot synthesis protocols will also be a priority to improve yields and reduce waste, making these compounds more accessible for a wider range of applications.

Exploration of Novel Coordination Architectures

The nitrogen atoms of the pyrazole (B372694) and aniline moieties in "this compound" make it an excellent candidate for forming coordination complexes with a variety of metal ions. mdpi.com Future research will likely delve into the synthesis and characterization of novel coordination polymers, metal-organic frameworks (MOFs), and discrete multinuclear complexes. The steric bulk of the 3,5-dimethyl groups on the pyrazole ring is expected to play a crucial role in directing the self-assembly of these architectures, potentially leading to materials with interesting topologies and properties, such as porosity for gas storage or separation.

Development of Highly Efficient Catalytic Systems

Pyrazole-based ligands have a well-established role in catalysis. It is anticipated that metal complexes of "this compound" will be investigated as catalysts for a range of organic transformations. These could include cross-coupling reactions, oxidation, reduction, and polymerization. The electronic properties of the aniline substituent can be readily tuned, which in turn can modulate the catalytic activity of the metal center. High-throughput screening methods could be employed to rapidly evaluate the catalytic performance of a wide array of derivatives in various reactions.

Integration into Smart Materials and Sensing Applications

The aniline moiety of "this compound" offers a handle for integration into polymeric materials or for surface functionalization. This opens up possibilities for the development of smart materials that respond to external stimuli such as pH, light, or the presence of specific analytes. For instance, the compound could be incorporated into fluorescent sensors where the binding of a metal ion or an anion to the pyrazole-aniline chelating unit induces a change in the emission properties. Such sensors could find applications in environmental monitoring and biomedical diagnostics.

Deeper Mechanistic Understanding through Advanced Computational Techniques

To guide the rational design of new derivatives and catalysts, a deeper understanding of the electronic structure and reactivity of "this compound" and its metal complexes is essential. Advanced computational techniques, such as Density Functional Theory (DFT), will be instrumental in elucidating reaction mechanisms, predicting spectroscopic properties, and understanding the nature of metal-ligand bonding. rsc.org These theoretical insights will complement experimental studies and accelerate the discovery of new applications.

Targeted Biological Activity Profiling and Drug Discovery Lead Optimization

Pyrazole derivatives are a cornerstone of medicinal chemistry, with many approved drugs featuring this heterocyclic core. mdpi.com The "this compound" scaffold is a promising starting point for the development of new therapeutic agents. Future research will likely involve the synthesis of a diverse library of analogues and their screening against a wide range of biological targets, including kinases, proteases, and receptors. researchgate.netnih.gov Promising initial hits will undergo lead optimization to improve their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of identifying new drug candidates for diseases such as cancer, inflammation, and infectious diseases. nih.gov

Q & A

Q. What are the key considerations for synthesizing 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline, and how can its purity be validated?

Methodological Answer: Synthesis typically involves a multi-step approach:

Alkylation of 3,5-dimethylpyrazole : React 3,5-dimethylpyrazole with a methylating agent (e.g., iodomethane) under basic conditions to introduce the methyl group at the 1-position.

Coupling with 3-aminobenzyl bromide : Use nucleophilic substitution or Ullmann-type coupling to attach the pyrazole moiety to the aniline ring.

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.
Validation :

  • Spectroscopy : Confirm structure via 1H^1H-NMR (e.g., aromatic protons at δ 6.5–7.2 ppm, pyrazole protons at δ 2.1–2.5 ppm) and 13C^{13}C-NMR .
  • Mass Spectrometry : Verify molecular ion peak (expected m/z: 231.3 for C13H17N3C_{13}H_{17}N_3) .
  • HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • FT-IR : Identify functional groups (e.g., N-H stretch at ~3400 cm1^{-1}, C=N stretch at ~1600 cm1^{-1}) .
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to resolve aromatic, methyl, and pyrazole signals. Assign peaks via 2D experiments (COSY, HSQC) .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry (if crystallizable) .
  • Elemental Analysis : Validate empirical formula (e.g., %C, %H, %N within ±0.3% of theoretical values) .

Q. How can researchers evaluate the biological activity of this compound in antimicrobial assays?

Methodological Answer:

  • In Vitro Testing :
    • Antimicrobial Susceptibility : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Report MIC (Minimum Inhibitory Concentration) values .
    • Time-Kill Assays : Assess bactericidal/fungicidal kinetics at 2× MIC over 24 hours .
  • Mechanistic Studies :
    • Membrane Permeability : Use SYTOX Green uptake assays to test disruption of microbial membranes .
    • Enzyme Inhibition : Screen against target enzymes (e.g., dihydrofolate reductase) via spectrophotometric assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer:

  • Catalyst Screening : Test Pd/C, CuI, or FeCl3_3 for coupling efficiency. For example, CuI in DMF at 80°C may enhance cross-coupling yields .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF). DMF often improves solubility of intermediates .
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 12 hours) .
  • Byproduct Analysis : Monitor side reactions (e.g., over-alkylation) via TLC or LC-MS and adjust stoichiometry (e.g., 1.2 eq. pyrazole derivative) .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Substituent Variation :

    Position Modification Impact on Activity
    Pyrazole C-3/C-5Replace methyl with CF3_3 or ClIncreased lipophilicity/enzyme binding
    Aniline ringIntroduce electron-withdrawing groups (e.g., NO2_2)Enhanced antimicrobial potency
  • Computational Modeling :

    • Perform molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., bacterial topoisomerase IV) .
    • Calculate ADMET properties (SwissADME) to prioritize derivatives with favorable pharmacokinetics .

Q. How should researchers address contradictions in biological assay data across studies?

Methodological Answer:

  • Cross-Validation :
    • Replicate assays in independent labs using standardized protocols (e.g., CLSI for antimicrobial testing) .
    • Use orthogonal assays (e.g., fluorescence-based vs. colorimetric enzyme assays) to confirm activity .
  • Data Normalization :
    • Normalize results to positive controls (e.g., ciprofloxacin for antibacterial assays) and account for solvent effects (e.g., DMSO toxicity thresholds) .
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., correlation between logP and antifungal activity) .

Q. What methodologies are recommended for assessing the environmental impact of this compound?

Methodological Answer:

  • Environmental Fate Studies :
    • Photodegradation : Expose to UV light (λ = 254 nm) and monitor degradation via LC-MS .
    • Biodegradation : Use OECD 301D test with activated sludge to measure half-life in aquatic systems .
  • Ecotoxicology :
    • Daphnia magna Acute Toxicity : 48-hour LC50_{50} testing .
    • Algal Growth Inhibition : Expose Chlorella vulgaris to 0.1–100 mg/L and measure chlorophyll content .

Q. How can computational modeling elucidate the compound’s mechanism of action?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations :
    • Simulate binding to target proteins (e.g., fungal cytochrome P450) using GROMACS. Analyze hydrogen bonds and hydrophobic interactions .
  • QSAR Modeling :
    • Train models with datasets of pyrazole derivatives to predict bioactivity (e.g., pIC50_{50}) using descriptors like molar refractivity and topological polar surface area .
  • Free Energy Calculations :
    • Use MM-PBSA to estimate binding free energy for prioritization of synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline
Reactant of Route 2
3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.